Lissoclinamide 7

Description

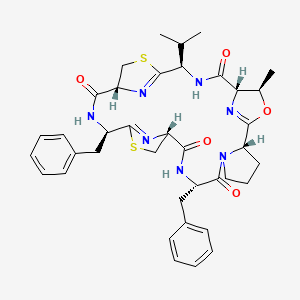

Structure

2D Structure

Properties

CAS No. |

126297-39-0 |

|---|---|

Molecular Formula |

C38H45N7O5S2 |

Molecular Weight |

743.9 g/mol |

IUPAC Name |

(2S,8S,11R,15R,18R,22R,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),14(30),21(29)-triene-7,10,17,24-tetrone |

InChI |

InChI=1S/C38H45N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,21-22,25-31H,10,15-20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,27+,28+,29+,30-,31+/m1/s1 |

InChI Key |

RBBBWKUBQVARPL-SWQMWMPHSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)N[C@@H](C3=N[C@@H](CS3)C(=O)N[C@@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Canonical SMILES |

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Synonyms |

lissoclinamide 7 |

Origin of Product |

United States |

Structural Characterization and Elucidation of Lissoclinamide 7

Initial Structural Assignment Methodologies

The initial efforts to determine the structure of Lissoclinamide 7 relied on a suite of spectroscopic and spectrometric methods to piece together its molecular framework, including the sequence of amino acids and the nature of the heterocyclic components.

Spectroscopic analysis was fundamental to the initial structural determination of this compound. While UV and IR spectroscopy are standard techniques for identifying chromophores and functional groups in natural products, the primary tools for elucidating the detailed connectivity of this compound were one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Techniques such as ¹H and ¹³C NMR provided the initial census of protons and carbons in the molecule. google.comacs.org More advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), were employed to establish proton-proton couplings (¹H-¹H) within the individual amino acid residues. google.com To determine the long-range connectivity and piece the residues together into the final cyclic structure, experiments like COLOC (Correlation spectroscopy for Long-range Couplings) were utilized to identify ¹H-¹³C couplings across several bonds. google.com The combination of these NMR techniques allowed for the unambiguous assignment of the peptide's amino acid sequence. google.com Conformational studies using NMR also shed light on the molecule's folding in solution, which is dominated by a type II β-turn at the prolyloxazoline moiety and a β-loop segment. acs.orgcapes.gov.br

Table 1: Key Spectroscopic Methods in this compound Elucidation

| Technique | Purpose | Findings |

|---|---|---|

| ¹H NMR | Identifies all unique proton environments and their multiplicities. | Provided initial data on the number and type of protons. google.comacs.org |

| ¹³C NMR | Identifies all unique carbon environments. | Confirmed the carbon skeleton of the molecule. google.comacs.org |

| 2D COSY | Establishes proton-proton (¹H-¹H) coupling networks. | Helped determine the structure of individual amino acid residues. google.com |

| COLOC | Determines long-range proton-carbon (¹H-¹³C) correlations. | Crucial for establishing the sequence of amino acids in the cyclic peptide. google.com |

Mass spectrometry was critical for establishing the molecular weight and elemental composition of this compound. High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provided a highly accurate mass measurement, which allowed for the determination of the precise molecular formula. google.com The experimentally observed mass for this compound was 743.2935, which correlated closely with the calculated mass of 743.2927 for the molecular formula C₃₈H₄₅N₇O₅S₂. google.comnih.gov

In addition to HREI-MS, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was also used. psu.edu This softer ionization technique is well-suited for peptide analysis, as it typically produces a prominent protonated molecular ion [M+H]⁺, further confirming the molecular weight of the compound. google.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Result | Reference |

|---|---|---|---|

| HREI-MS | Molecular Formula | C₃₈H₄₅N₇O₅S₂ | google.comnih.gov |

| Calculated Mass | 743.2927 amu | google.com | |

| Observed Mass | 743.2935 amu | google.com |

| FAB-MS | Ionization Method | Positive Ion Mode | google.compsu.edu |

Definitive Stereochemical Determination

While spectroscopy and mass spectrometry could define the planar structure of this compound, determining the absolute stereochemistry of its chiral centers presented significant challenges.

A major hurdle in the stereochemical elucidation of this compound was the "extraordinary configurational lability" of the thiazoline (B8809763) segments. acs.orgfigshare.com Thiazoline rings derived from chiral amino acids are prone to epimerization at the α-carbon under relatively mild conditions. psu.edu This instability makes it difficult to ascertain whether the stereochemistry of the isolated natural product is the same as the biosynthetic one and poses a significant challenge for synthetic chemists trying to control the stereocenters during a total synthesis. acs.orgpsu.edu This inherent lability meant that spectroscopic data alone could not be relied upon for an unambiguous stereochemical assignment.

The definitive, unambiguous determination of the solid-state conformation and relative stereochemistry of this compound was achieved through single-crystal X-ray crystallography. acs.org This powerful analytical method provided a three-dimensional model of the molecule, confirming the configuration of each of its stereogenic centers. capes.gov.brsi.edu The crystal structure revealed a "twisted figure eight" conformation that is relatively flat and lacks any obvious symmetry. acs.org The crystallographic data is publicly available and cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the number 118547. nih.gov

The final and conclusive proof of the absolute stereochemistry of this compound was provided by its total synthesis. acs.orgacs.org The first total synthesis was accomplished in 23 steps and successfully navigated the challenges posed by the labile thiazoline rings. acs.orgfigshare.com By synthesizing the molecule with a defined stereochemistry and then comparing its spectroscopic data (such as NMR) and other physical properties with those of the natural, isolated compound, researchers could confirm that the assigned structure was correct. acs.org This successful synthesis served the dual purpose of providing access to the molecule for further study and unequivocally establishing its complete, three-dimensional structure. figshare.comnih.gov

Conformational Analysis and Solution-State Dynamics of this compound

The three-dimensional structure and dynamic behavior of this compound in solution are critical to understanding its biological function. The cyclic nature of this peptide, combined with its unique composition of heterocyclic and amide groups, preorganizes its conformation, influencing its interactions with biological targets. capes.gov.bracs.org Studies have revealed a surprisingly planar and rigid backbone geometry for a 21-membered macrocycle. acs.orgacs.org

Elucidation of Preferred Conformations (e.g., Beta-Turns, Beta-Loops)

The type II β-turn is located at the prolyl-oxazoline segment of the peptide. capes.gov.bracs.org This particular structural feature is considered to be intrinsically preorganized towards a β-turn conformation, a characteristic that could be significant for the design of peptidomimetics. acs.orgacs.org In contrast to some related natural products like patellamide D, which features a "twisted figure eight" conformation, this compound adopts a much flatter structure and lacks any clear symmetry. acs.org

The second dominant feature is a β-loop region, which is formed at the thiazolyl-D-phenylalanyl-thiazoline portion of the molecule. acs.org Unlike other cyclic peptides that may exhibit more flexible or multiple conformations in solution, this compound's structure is notably rigid, with the natural compound representing the most thermodynamically favorable stereoisomer. capes.gov.br

| Structural Element | Location in Sequence | Significance |

|---|---|---|

| Type II β-Turn | Prolyl-oxazoline moiety capes.gov.bracs.org | Induces a critical turn in the macrocyclic backbone, contributing to the overall fold. acs.orgacs.org |

| β-Loop | Thiazoline-D-phenylalanine-thiazoline segment capes.gov.bracs.org | Contributes to the rigid, planar structure of the macrocycle through stabilizing interactions. acs.org |

Role of Intramolecular Hydrogen Bonding in Conformational Stability

The conformational rigidity of this compound is significantly reinforced by a network of intramolecular hydrogen bonds. acs.org These non-covalent interactions are crucial for stabilizing the defined secondary structures, particularly the β-loop.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Structure | Reference |

|---|---|---|---|

| Phenylalanine amide hydrogens | Thiazoline (imine) nitrogens | Five-membered hydrogen bond structure | acs.org |

Application of Advanced NMR Techniques for Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used to determine the solution-state conformation of complex peptides like this compound. ias.ac.in The dynamic and flexible nature of oligopeptides in solution makes NMR an indispensable tool for their analysis. ias.ac.innumberanalytics.com

The solution structure of synthetic this compound was established using a combination of advanced NMR methods. acs.orgacs.org Specifically, two-dimensional (2D) NMR techniques were employed to resolve complex spectral overlaps and elucidate the molecular structure and dynamics. numberanalytics.comacs.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial relationships between nuclei, which is essential for defining the three-dimensional fold. numberanalytics.com

To refine the structure further, computational methods are used in conjunction with experimental NMR data. For this compound and related compounds, nOe-restrained molecular dynamics and Monte-Carlo conformational searches have been utilized. uc.ptresearchgate.net These methods use the distance constraints obtained from NMR experiments (like nOe data) to generate and rank possible conformations, ultimately leading to a detailed model of the peptide's structure in solution. uc.ptresearchgate.net

| Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| 2D NMR Spectroscopy (e.g., NOESY) | Provides data on spin-spin couplings and spatial proximity of nuclei. numberanalytics.com | Used to determine the solution conformation and establish through-space proton-proton distances. acs.orgacs.org |

| nOe-Restrained Molecular Dynamics | Computational simulation that uses NMR-derived distance restraints to model molecular motion and stable conformations. | Applied to refine the solution structure and understand the binding environments. researchgate.net |

| Monte-Carlo Conformational Search | Computational method to explore the conformational space and identify low-energy (preferred) structures. uc.pt | Used to identify the lowest energy conformations consistent with experimental data. uc.ptresearchgate.net |

Biosynthetic Pathways and Mechanisms of Lissoclinamide 7

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Framework

Lissoclinamide 7 is classified as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). researchgate.net This classification signifies that its fundamental peptide backbone is assembled by the ribosome, the cell's universal protein synthesis machinery. Unlike non-ribosomally synthesized peptides, the amino acid sequence of the this compound core is directly encoded in a messenger RNA (mRNA) template. nih.gov This precursor peptide, however, is not the final bioactive molecule. It serves as a scaffold upon which a suite of specialized enzymes enact a series of chemical transformations. mdpi.com

These modifications are crucial for the final structure and bioactivity of this compound and include heterocyclization of specific amino acid residues and macrocyclization to form the characteristic cyclic structure. nih.govplos.org The RiPP strategy allows for the efficient production of a diverse array of natural products from a relatively small set of genes, with the final chemical diversity being generated through the post-translational modifications. nih.gov Lissoclinamides, including this compound, are part of the broader cyanobactin family, which are known for their cyclic structures often containing heterocycles like thiazolines, oxazolines, and their oxidized counterparts. nih.govrsc.org

Genetic Basis of Cyanobactin Biosynthesis

The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). mdpi.com These clusters contain all the necessary genetic information for the synthesis of the precursor peptide and the enzymes required for its modification. mdpi.com

Identification and Characterization of Biosynthetic Gene Clusters (e.g., pat cluster homologs)

The biosynthetic gene cluster responsible for producing lissoclinamides is homologous to the well-characterized pat gene cluster, which governs the biosynthesis of patellamides. mdpi.comresearchgate.net The pat cluster, first identified in the cyanobacterial symbiont Prochloron didemni found in tunicates of the genus Lissoclinum, serves as a model for understanding cyanobactin biosynthesis. nih.govplos.org These gene clusters typically encode a set of core enzymes, including proteases, heterocyclases, and sometimes oxidases and prenyltransferases. mdpi.commdpi.com

Homologs of the pat gene cluster have been identified in various cyanobacteria, highlighting a conserved biosynthetic strategy for this class of compounds. nih.gov The lissoclinamide BGC, like the pat cluster, contains genes such as patA and patG, which encode proteases, and patD, which encodes a heterocyclase. mdpi.comgoogle.com The presence of these homologous genes in different organisms producing related compounds underscores the modularity and evolutionary conservation of this biosynthetic pathway. nih.gov

Precursor Peptide Processing and Enzyme Recognition Sequences

The journey from a simple ribosomal peptide to the complex this compound begins with the precursor peptide, typically encoded by a gene homologous to patE. nih.govmdpi.com This precursor peptide is a key feature of the RiPP pathway and consists of three distinct regions: an N-terminal leader peptide, one or more core peptide sequences that will become the final natural product, and a C-terminal recognition sequence. plos.orgmdpi.com

The leader peptide is crucial for the recognition and binding of the post-translational modification enzymes. mdpi.comnih.gov It acts as a handle, guiding the modifying enzymes to the correct core peptide sequence. Following modification, the leader and C-terminal sequences are proteolytically cleaved. Specific recognition sequences flanking the core peptide are recognized by dedicated proteases. A protease homologous to PatA cleaves the N-terminal leader peptide, while a PatG homolog is responsible for cleaving the C-terminal sequence and, in the same catalytic step, macrocyclizing the core peptide. plos.orgmdpi.comnih.gov The core amino acid sequence for this compound is FCFPTVC. nih.gov

Post-Translational Modification Enzymes and Catalytic Mechanisms

The transformation of the linear precursor peptide into the final, biologically active this compound is accomplished by a series of dedicated enzymes that catalyze specific chemical reactions.

Heterocyclase-Mediated Thiazoline (B8809763) and Oxazoline (B21484) Formation

A hallmark of this compound and other cyanobactins is the presence of heterocyclic rings derived from cysteine, serine, or threonine residues. plos.org In this compound, thiazoline rings are formed from cysteine residues. This transformation is catalyzed by a heterocyclase enzyme, often a homolog of PatD. plos.orgmdpi.com

The heterocyclase, which is an ATP-dependent enzyme, facilitates the cyclodehydration of the cysteine residue. nih.gov The mechanism involves the activation of the backbone amide carbonyl preceding the cysteine, followed by a nucleophilic attack from the cysteine's thiol group to form a five-membered thiazoline ring. nih.govcore.ac.uk This process rigidifies the peptide backbone and is a critical step in achieving the final conformation of the molecule. nih.gov In some cyanobactins, these thiazoline rings can be further oxidized to thiazoles by an oxidase enzyme, although this compound retains the thiazoline form. plos.orgrsc.org

Macrocyclization Enzymes and Their Specificity

The final step in the biosynthesis of this compound is the head-to-tail macrocyclization of the modified linear peptide. plos.org This crucial reaction is catalyzed by a protease with macrocyclase activity, typically a homolog of PatG. mdpi.comnih.gov After the N-terminal leader peptide has been removed by the PatA-like protease, the N-terminus of the core peptide is freed. plos.org

The PatG homolog then recognizes and cleaves the C-terminal recognition sequence. nih.gov Instead of releasing the cleaved peptide into the solvent, the enzyme holds the activated C-terminus and facilitates a nucleophilic attack by the free N-terminus of the core peptide, forming a stable amide bond and closing the ring. researchgate.net This enzymatic control prevents hydrolysis and ensures efficient macrocyclization. mdpi.com The PatG macrocyclase has been shown to be remarkably promiscuous, capable of cyclizing a variety of peptide sequences, which has implications for the bioengineering of novel cyclic peptides. nih.govnih.gov

In Vitro and In Vivo Reconstitution of Biosynthetic Steps

Direct in vitro or in vivo reconstitution studies specifically for the entire this compound biosynthetic pathway are not extensively documented in the available literature. However, the broader field of cyanobactin and RiPP biosynthesis has seen significant progress in reconstituting pathways for related compounds. nih.govcore.ac.ukbiorxiv.org

For instance, key biosynthetic steps for patellamides and trunkamide (B1244394), which are structurally and biosynthetically related to the lissoclinamides, have been successfully reconstituted in heterologous hosts like Escherichia coli. nih.govnih.gov These studies involve cloning the biosynthetic gene cluster from the native producer organism (Prochloron sp.) into E. coli. This allows for the production of the natural product and detailed biochemical characterization of the individual enzymes, such as the cyclodehydratase (e.g., PatD), the protease (e.g., PatA), and the oxidase (e.g., PatG). nih.govnih.gov The successful reconstitution of the patellamide and trunkamide pathways provides a robust framework and a testable model for how the this compound biosynthetic machinery could be heterologously expressed and studied in vitro. nih.govcapes.gov.br Such experiments are crucial for confirming the function of each biosynthetic gene and understanding the sequence of post-translational modifications. nih.gov

Comparative Biosynthesis with Related Cyanobactins and Lissoclinamide Analogues

The biosynthesis of this compound is best understood by comparing it to other members of the cyanobactin family. mdpi.com Cyanobactins are all derived from a precursor peptide encoded by an "E gene," which is then modified by a suite of enzymes encoded in the same gene cluster. nih.govnih.gov

Table 2: Comparison of Biosynthetic Features in Cyanobactins

| Feature | This compound | Patellamides (e.g., Patellamide A) | Patellins (e.g., Patellin 2) | Grassypeptolides |

| Origin | Ribosomal (RiPP) | Ribosomal (RiPP) | Ribosomal (RiPP) | Likely Non-Ribosomal (NRPS) si.edu |

| Precursor Peptide | Heptapeptide (B1575542) cassette on E gene | Octapeptide cassette on E gene rsc.org | Cassette on E gene | N/A |

| Heterocycles | Thiazolines, Oxazoline nih.gov | Thiazoles, Oxazolines nih.gov | Thiazoline nih.gov | Bis-thiazoline si.edu |

| Key Modifications | Heterocyclization, Macrocyclization, Epimerization | Heterocyclization, Dehydrogenation, Macrocyclization, Epimerization | Prenylation, Macrocyclization nih.govnih.gov | N-methylation si.edu |

| Epimerization | Spontaneous/Non-enzymatic irb.hrmdpi.com | Spontaneous/Non-enzymatic irb.hr | Not a prominent feature | Enzymatic (typical of NRPS) |

| Producing Organism | Prochloron sp. nih.gov | Prochloron sp. rsc.org | Prochloron sp. nih.gov | Lyngbya confervoides si.edu |

Patellamides : These are perhaps the most closely related and well-studied analogues. Like the lissoclinamides, their biosynthetic genes are found in the pat gene cluster in Prochloron. rsc.org The primary differences lie in the precursor peptide, with patellamides being cyclic octapeptides whereas lissoclinamides are cyclic heptapeptides, and the extent of dehydrogenation, as patellamides typically feature fully aromatic thiazole (B1198619) rings. nih.govrsc.org

Patellins and Trunkamide : These cyanobactins showcase the modularity of the biosynthetic machinery. Instead of extensive heterocyclization of serine and threonine residues, these compounds undergo prenylation. nih.govnih.gov Furthermore, cysteine residues may form thiazolines that are not subsequently oxidized to thiazoles, a feature shared with this compound. nih.gov

Grassypeptolides : These compounds share some structural motifs with this compound, such as a cyclic peptide structure containing thiazolines. si.edu However, their biosynthesis is believed to proceed via a non-ribosomal peptide synthetase (NRPS) pathway. This is inferred from the presence of non-proteinogenic amino acids and extensive N-methylation, which are hallmarks of NRPS systems, distinguishing them from the ribosomal origin of this compound. si.edu

This comparative analysis highlights a conserved biosynthetic blueprint for cyanobactins, where variations in the precursor peptide sequence and the complement of modifying enzymes lead to a diverse array of natural products.

Synthetic Methodologies and Chemical Derivatization of Lissoclinamide 7

Total Synthesis Strategies and Accomplishments

The assembly of the linear precursor to lissoclinamide 7 involved a convergent strategy, where carefully constructed peptide fragments were coupled together. The synthesis of the required peptide fragments relied on established peptide coupling techniques. For instance, the synthesis of related cyclopeptides has involved the coupling of dipeptide and tripeptide fragments using activating agents like FDPP (pentafluorophenyl diphenylphosphinate) in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like N,N-dimethylformamide (DMF). psu.edu This modular approach allows for the efficient construction of the complex linear peptide chain that will ultimately undergo cyclization.

A critical step in the synthesis of this compound is the macrocyclization of the linear peptide precursor. The primary strategy employed is macrolactamization, the intramolecular formation of an amide bond to form the large ring structure. nih.gov

Following the formation of the macrocycle, a key cyclodehydration step is used to form the heterocycles. In the synthesis of related Lissoclinum peptides, a "one-pot" double cyclodehydration sequence has been utilized to simultaneously form both oxazoline (B21484) and thiazoline (B8809763) rings from a thioamide/amide cyclopeptide precursor. researchgate.net This strategy is crucial for efficiently installing these key structural motifs. The Wipf synthesis of this compound successfully employed a late-stage cyclodehydration of β-hydroxy amides and thioamides to create the oxazoline and thiazoline rings within the preformed macrocycle. acs.org

The formation of the sensitive thiazoline and oxazoline rings is a pivotal challenge in the synthesis of this compound.

Burgess Reagent: The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, proved to be a mild and highly effective reagent for the crucial cyclodehydration step. researchgate.netau.dkiisc.ac.in It facilitates the conversion of serine and threonine-derived hydroxy amides into oxazolines and their thioamide analogues into thiazolines. au.dkthieme-connect.de A key innovation in the total synthesis of this compound was the use of the Burgess reagent for the simultaneous formation of multiple oxazoline and thiazoline rings within the macrocyclic precursor. figshare.comacs.org This reagent is known for promoting syn-elimination under neutral conditions, which is advantageous for complex, polyfunctional molecules. au.dk

Oxazoline → Thiazoline Interconversion: A novel and powerful strategy was developed to overcome difficulties associated with the direct formation of the labile thiazoline rings. This involved an efficient oxazoline to thiazoline heterocycle interconversion. figshare.comacs.org The process involves the thiolysis of an oxazoline ring with hydrogen sulfide, followed by a subsequent cyclodehydration using the Burgess reagent to form the desired thiazoline. researchgate.net This two-step sequence is high-yielding, chemoselective, and proceeds with minimal racemization, offering a reliable alternative to the direct thiation of peptide amides. researchgate.net

| Reagent/Methodology | Application in this compound Synthesis | Reference |

| Burgess Reagent | Simultaneous cyclodehydration to form oxazoline and thiazoline rings. | figshare.comacs.orgau.dk |

| Oxazoline → Thiazoline Interconversion | Stereocontrolled formation of labile thiazoline rings from more stable oxazoline intermediates. | figshare.comacs.orgresearchgate.net |

A major hurdle in the synthesis of this compound and related compounds is the configurational lability of the stereocenters within the thiazoline rings. figshare.comresearchgate.net The chiral centers adjacent to the newly formed heterocyclic rings are prone to epimerization under various reaction conditions.

The synthetic strategy for this compound ingeniously circumvented this problem. figshare.comacs.org By forming the heterocyclic rings late in the synthetic sequence after the macrocycle was already constructed, the conformational constraints of the ring system helped to minimize epimerization. Furthermore, the development of the oxazoline → thiazoline interconversion method was crucial. figshare.comacs.orgresearchgate.net This protocol is noted for being essentially free of racemization, thus preserving the stereochemical integrity of the sensitive chiral centers. researchgate.net The final proof of the structure and stereochemistry was unequivocally provided by an X-ray crystal structure analysis of the synthetic this compound. acs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for confirming its structure and for conducting structure-activity relationship (SAR) studies. figshare.comresearchgate.net

The synthesis of various stereoisomers is a common and powerful strategy for the definitive assignment of the absolute configuration of complex natural products. nih.govnih.gov In the case of Lissoclinum peptides, the original stereochemical assignments of related compounds, such as lissoclinamide 4 and 5, had to be revised after their total synthesis was completed. researchgate.net

Heterocycle Replacements (e.g., Thiazoline/Oxazoline Interchanges)

The heterocyclic moieties, specifically the two thiazoline rings and one oxazoline ring, are critical to the conformation and biological profile of this compound. Synthetic studies have explored the interchange of these heterocycles to probe their specific roles.

The first total synthesis of this compound ingeniously addressed the challenge of heterocycle construction through an efficient oxazoline to thiazoline (oxazoline → thiazoline) interconversion strategy. nih.govacs.org This approach was developed to overcome the significant configurational lability of the thiazoline segments during synthesis. nih.govacs.org By first creating a more stable oxazoline ring using reagents like the Burgess reagent and then converting it to the desired thiazoline, chemists were able to achieve greater control over the stereochemistry of the final product. nih.govacs.org

Table 1: Effect of Heterocycle Replacement on Cytotoxicity of this compound Analogues

| Modification | General Effect on Cytotoxicity | Reference(s) |

|---|---|---|

| Thiazoline replaced by Oxazoline | Decrease | Current time information in Tiranë, AL.capes.gov.brmdpi.com |

| Oxazoline replaced by Thiazoline | Increase | uni-halle.de |

| Thiazoline replaced by Imidazole | Altered activity and metal binding | researchgate.net |

Amino Acid Substitutions and Macrocyclic Skeleton Modifications

Modifications to the amino acid sequence and the macrocyclic framework of this compound have been instrumental in understanding its conformational requirements for activity. This compound is a cyclic heptapeptide (B1575542), and even slight changes to its structure can lead to marked differences in cytotoxicity. capes.gov.br

Conformational studies have revealed that the three-dimensional structure of this compound is highly rigid. Current time information in Tiranë, AL.capes.gov.br Its folding is primarily dictated by a combination of a type II β-turn at the proline-oxazoline segment and a β-loop stabilized by intramolecular hydrogen bonds at the thiazoline-D-phenylalanine-thiazoline portion of the molecule. Current time information in Tiranë, AL.capes.gov.brresearchgate.net This rigid backbone geometry is critical, as it controls the preferred stereochemistry at the alpha-carbons of the amino acid residues. Current time information in Tiranë, AL.researchgate.net Extensive analysis has shown that the specific stereochemistry found in the natural product represents the most thermodynamically favorable arrangement. Current time information in Tiranë, AL.capes.gov.brresearchgate.net

The isolation of related natural products, such as Lissoclinamide 8, which differs from this compound only in its stereochemistry or the oxidation state of its heterocyclic rings, further underscores the importance of precise stereochemical configurations. capes.gov.brcore.ac.uk Synthetic efforts that have produced various stereoisomers have confirmed that changes in the stereochemistry of the parent macrocycle directly influence its cytotoxic potency. Current time information in Tiranë, AL.capes.gov.br

Solid-Phase and Solution-Phase Peptide Synthesis Techniques Applied to this compound Scaffolds

Both solution-phase and solid-phase peptide synthesis (SPPS) have been applied to the production of this compound and its analogues. Each technique offers distinct advantages and challenges in the context of such a structurally complex molecule.

Solid-phase peptide synthesis (SPPS) is a powerful and widely used technique for the assembly of peptides and has been employed for creating analogues of complex marine cyclopeptides similar to this compound. mdpi.comnih.gov In a typical SPPS approach for a Lissoclinamide-type scaffold, the linear peptide precursor is assembled sequentially on an insoluble polymer support, such as a Wang or a 2-chlorotrityl chloride resin. mdpi.comnih.gov Fmoc-protected amino acids are added in a stepwise fashion using coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) to build the peptide chain. mdpi.compitt.edu Once the linear precursor is assembled, it is cleaved from the resin, and the crucial macrolactamization (ring-closing) step is performed in solution to yield the final cyclic peptide. mdpi.com SPPS offers the advantage of simplified purification of intermediates, as excess reagents and byproducts are simply washed away from the resin-bound peptide. nih.gov This methodology is particularly valuable for rapidly generating libraries of analogues for structure-activity relationship studies. researchgate.netnih.gov

Challenges and Advancements in Complex Marine Cyclopeptide Synthesis

The synthesis of complex marine cyclopeptides like this compound is fraught with significant chemical challenges that demand innovative solutions. pitt.edu

Key Challenges:

Stereochemical Integrity: A primary hurdle is maintaining the correct stereochemistry throughout the synthesis. The thiazoline rings in this compound are particularly prone to epimerization (loss of stereochemical purity) under various chemical conditions. uni-halle.denih.gov

Heterocycle Formation: The construction of the modified amino acids, particularly the thiazoline and oxazoline rings, requires specialized and often sensitive chemical reactions. uni-halle.de

Macrocyclization: The ring-closing step (macrolactamization) is often a low-yielding process. It is highly dependent on the peptide sequence and requires high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization. pitt.edu Ring strain in the target molecule can further complicate this step.

Purification: The final cyclic peptide often has physical properties very similar to those of failed sequences or dimeric byproducts, making purification by techniques like HPLC difficult and labor-intensive.

Advancements in the Field: To overcome these obstacles, significant advancements have been made. The total synthesis of this compound itself showcased a major advancement: a strategy to manage stereochemical lability. nih.govacs.org

Novel Reagents and Strategies: The development and application of reagents like the Burgess reagent provided a novel solution for heterocycle synthesis. By forming a more stable oxazoline intermediate that could be chemically converted to the labile thiazoline late in the synthesis, chemists gained crucial control over stereochemistry. nih.govacs.org

Improved Coupling Reagents: The continual development of new and more efficient peptide coupling reagents (e.g., HATU, HCTU) has helped to minimize racemization and improve the efficiency of both linear chain elongation in SPPS and the final macrocyclization step. mdpi.com

Hybrid Synthetic Approaches: Modern strategies often combine the speed and efficiency of SPPS for building linear precursors with the precision of solution-phase chemistry for difficult steps like macrocyclization or late-stage modifications. pitt.edu These hybrid approaches leverage the strengths of both techniques to streamline the synthesis of complex targets.

Biological Activities and Mechanistic Investigations of Lissoclinamide 7

Cellular Bioactivity Spectrum in Research Models

In Vitro Cytotoxicity against Human Cell Lines (e.g., Carcinoma, Fibroblast, Lymphocyte)

Lissoclinamide 7 has demonstrated marked cytotoxic activity across a range of human cell lines in laboratory settings. Research has shown its effectiveness against both cancerous and non-cancerous cells, including human fibroblast and bladder carcinoma cell lines, as well as normal lymphocytes. nih.govnih.gov Notably, it is the most potent among the lissoclinamides, with one study reporting an IC₅₀ value of 0.04 µg/mL for a one-hour exposure on T24 bladder carcinoma cells. google.com The compound's broad-spectrum cytotoxicity highlights its potential as a subject for further investigation in anticancer research. mdpi.comontosight.ai

The cytotoxic effects are not limited to a single cell type. This compound has been evaluated against various human cancer cell lines, revealing a wide range of IC₅₀ values from 53.7 nM to 21.5 μM, depending on the specific cell line tested. mdpi.com This variability underscores the importance of cell-specific factors in determining sensitivity to the compound.

| Cell Line | Type | IC₅₀ | Reference |

| T24 | Bladder Carcinoma | 0.04 µg/mL | google.com |

| Various | Human Cancer | 53.7 nM - 21.5 µM | mdpi.com |

| Human Fibroblast | Fibroblast | Data not specified | nih.govnih.gov |

| Normal Lymphocytes | Lymphocyte | Data not specified | nih.govnih.gov |

Comparative Bioactivity with Other Natural Products and Synthetic Analogues

The cytotoxicity of this compound is particularly noteworthy when compared to other bioactive compounds. Its potency has been described as rivaling that of Didemnin (B1252692) B, a well-known cytotoxic marine-derived depsipeptide. nih.govcapes.gov.br

Structure-activity relationship studies have been crucial in understanding the determinants of this compound's bioactivity. Comparisons with other lissoclinamides, which differ in stereochemistry or the number of thiazole (B1198619) and thiazoline (B8809763) rings, have revealed that even slight structural modifications can lead to significant differences in cytotoxicity. nih.gov For instance, the oxidation state of a single thiazole unit in lissoclinamide 5 makes it two orders of magnitude less cytotoxic than lissoclinamide 4 against bladder carcinoma cells. researchgate.net

| Compound | Comparison | Bioactivity Outcome | Reference |

| Didemnin B | Natural Product | This compound's cytotoxicity rivals that of Didemnin B. | nih.govcapes.gov.br |

| Other Lissoclinamides | Natural Analogues | Slight structural changes (stereochemistry, number of thiazole/thiazoline rings) cause marked differences in cytotoxicity. | nih.gov |

| Synthetic Analogues | Oxazoline (B21484) replacement | Substitution of thiazoline rings with oxazoline rings generally decreases cytotoxicity. | mdpi.comuc.pt |

| Grassypeptolide | Natural Product | IC₅₀ values for Grassypeptolide (1.0 to 4.2 μM) are within the range reported for this compound (53.7 nM to 21.5 μM), though in different cell lines. | mdpi.com |

Investigation of Molecular Mechanisms of Action

While the exact mechanisms underlying this compound's cytotoxicity are not fully elucidated, research has pointed to several key molecular features and cellular pathways that are likely involved. capes.gov.br

Modulation of Cellular Pathways (e.g., Protein Kinase C Activation, Cell Differentiation Induction)

This compound has been identified as a potential modulator of protein kinase C (PKC), an enzyme family that plays a central role in various cellular processes, including cell growth and differentiation. google.com Some compounds with similar structural features are known to activate PKC at micromolar concentrations. google.com The bistratenes, for example, induce differentiation in human leukemia (HL-60) cells along the monocyte/macrophage pathway. google.com While direct evidence for this compound's specific effects on PKC and cell differentiation pathways is still emerging, its structural relationship to known PKC modulators suggests this as a plausible mechanism of action. google.com

Interactions with Intracellular Targets (e.g., Tubulin Polymerization Inhibition)

While direct studies on this compound's interaction with tubulin are limited, other marine peptides with similar structural motifs and cytotoxic properties are known to affect the tubulin-microtubule equilibrium. mdpi.comcapes.gov.br For instance, compounds like Diazonamide A and Scleritodermin A have been shown to inhibit tubulin polymerization. Given that microtubule inhibitors are a major class of anticancer agents, the possibility that this compound shares this mechanism is an area of active interest, although further research is required to confirm a direct interaction.

The unique macrocyclic structure of this compound is not only responsible for its potent cytotoxicity but also for its ability to interact with metal ions, a feature that may have significant biological implications.

Chelation of Transition Metal Ions (e.g., Cu(II)) by Cyclic Peptide Framework.researchgate.netnih.gov

The macrocyclic framework of lissoclinamides, characterized by an arrangement of amides and heterocyclic rings like thiazoline, serves as a template for selective metal ion binding. researchgate.netcapes.gov.br These cyclic peptides are recognized as versatile ligands for metal ions. rsc.org Studies on the broader family of Lissoclinum peptides have highlighted their propensity to chelate transition metal ions, with a notable affinity for copper(II). acs.orgmdpi.com The concentration of metal ions such as Cu(II) and Zn(II) in the cells of the source organism, the ascidian Lissoclinum patella, can be over 10,000 times higher than in the surrounding seawater, suggesting a biological role for these metal-binding capabilities. mdpi.com

The structural features of these peptides, including the presence of nitrogen donors within the thiazole and thiazoline rings, are well-suited for coordinating with metal ions. researchgate.net Specifically, the thiazoline moieties within the lissoclinamide structure are believed to be crucial for efficient and strong binding to Cu(II) ions. uc.pt The flexibility conferred by two thiazoline units appears to be important for the complexation to occur and for the resulting metal-peptide complex to remain stable. uc.pt Research on related compounds, lissoclinamides 9 and 10, has demonstrated a selectivity for Cu(II), even in the presence of excess Zn(II), reinforcing the idea of specific copper-binding motifs within this class of molecules. researchgate.netnih.gov

Influence of Metal Binding on Bioactivity and Conformation.rsc.org

The interaction with metal ions can induce conformational changes in the peptide's structure. Upon binding to Cu(II), some related lissoclinamides have been observed to switch from a "closed" to an "open" conformation. uc.pt The resulting metal-peptide conjugates can be correlated with a specific "square form" conformation of the cyclopeptide. rsc.org

However, the direct impact of this metal binding on the ultimate biological activity of lissoclinamides is still an area of active investigation. For instance, a study on the closely related HI-lissoclinamide 5 showed that the addition of a Cu(II) salt did not have an effect on its cytotoxic activity against T24 bladder cells. researchgate.net This suggests that while metal chelation is a distinct chemical property of the lissoclinamide framework, its role in modulating cytotoxicity may not be straightforward and could be dependent on the specific compound and biological context. The relationship between metal chelation and the in vivo modus operandi remains an important aspect for future research. rsc.org

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

SAR studies have been pivotal in understanding the potent cytotoxicity of this compound, revealing that subtle structural modifications can lead to significant changes in biological activity.

Impact of Stereochemistry on Biological Activity.capes.gov.brnih.gov

The stereochemistry of the amino acid residues is a critical determinant of the biological activity of lissoclinamides. This compound and its related compounds, such as lissoclinamides 4, 5, and 8, share the same sequence of amino acids but differ in their stereochemistry or the number of thiazole and thiazoline rings. nih.gov These slight stereochemical changes result in marked differences in cytotoxicity. nih.gov

This compound, with its specific configuration, is the most potent of these related natural products, exhibiting cytotoxicity that rivals that of didemnin B in vitro. nih.gov Conformational analysis has shown that the folding of this compound is dominated by a rigid backbone geometry. capes.gov.br This rigidity controls the preferred stereochemistry at the stereogenic α-carbons, and the naturally occurring compound represents the most thermodynamically favorable and, concurrently, the most bioactive stereoisomer. capes.gov.br Any changes to the stereochemistry of the parent macrocycle have been shown to negatively influence its cytotoxicity. capes.gov.br

Contribution of Individual Amino Acid Residues and Ring Modifications.capes.gov.brnih.gov

The composition of the heterocyclic rings within the macrocycle is fundamental to the cytotoxicity of this compound. The presence of two thiazoline rings is a distinguishing feature of this compound and is directly linked to its high potency. nih.gov

SAR studies involving the replacement of these crucial rings have provided clear insights. When the thiazoline rings in this compound are substituted with oxazoline rings, a general decrease in cellular toxicity is observed. capes.gov.br This highlights the superior contribution of the thiazoline heterocycles to the compound's cytotoxic profile compared to oxazolines. This finding underscores that not only the cyclic structure and stereochemistry but also the specific nature of the heterocyclic components are essential for its powerful biological activity.

| Compound | Key Structural Feature | Relative Cytotoxicity | Source |

|---|---|---|---|

| This compound | Contains two thiazoline rings | High | capes.gov.brnih.gov |

| This compound Analogue | Thiazoline rings replaced with oxazoline rings | Decreased | capes.gov.br |

Rational Design of Bioactive Analogues.capes.gov.brnih.gov

The insights gained from SAR studies provide a foundation for the rational design of new, potentially more effective, bioactive analogues. The macrocyclic structure of this compound serves as an excellent lead structure for designing conformationally preorganized peptides and peptidomimetics. capes.gov.br

Key principles for designing potent analogues include:

Maintaining Stereochemistry: Preserving the natural stereochemistry of this compound is crucial, as it represents the most active configuration. capes.gov.br

Prioritizing Thiazolines: The inclusion of thiazoline rings over oxazolines is a key strategy for retaining high cytotoxicity. capes.gov.br

Furthermore, computational modeling has emerged as a valuable tool to explain the observed SAR and to set the stage for the structure-guided design of improved translation inhibitors. nih.gov By understanding the structural basis for its activity, researchers can design novel compounds with potentially enhanced therapeutic properties.

| Structural Feature | Impact on Biological Activity | Design Implication | Source |

|---|---|---|---|

| Specific Stereoisomer (Natural Configuration) | Essential for high potency; thermodynamically most favorable. | Maintain the natural stereochemistry in synthetic analogues. | capes.gov.brnih.gov |

| Two Thiazoline Rings | Confers high cytotoxicity. | Incorporate thiazoline heterocycles for potent activity. | capes.gov.brnih.gov |

| Replacement of Thiazolines with Oxazolines | Leads to a general decrease in cytotoxicity. | Avoid oxazoline substitutions if high potency is the goal. | capes.gov.br |

| Macrocyclic Backbone | Provides a rigid scaffold for presenting key functional groups. | Use as a template for designing new peptidomimetics. | capes.gov.br |

Future Research Directions and Academic Applications

Advanced Biosynthetic Engineering for Novel Lissoclinamide Production

The natural production of Lissoclinamide 7 is associated with cyanobionts, such as Prochloron didemni, which live in symbiosis with the host ascidian. nih.govnih.gov This reliance on a symbiotic relationship presents a significant bottleneck for supply. Biosynthetic engineering offers a promising avenue to overcome this limitation and to generate novel, structurally diverse analogs. manchester.ac.ukmit.edu The engineering of biosynthetic pathways for peptide antibiotics has demonstrated the potential to create novel drugs, which is a crucial strategy in overcoming microbial drug resistance. nih.gov

A primary challenge in the study of marine natural products is obtaining sufficient quantities from natural sources. nih.gov Heterologous expression—the process of transferring the genetic machinery for this compound production into a more tractable host organism—is a key future direction for scalable and sustainable production. The biosynthetic pathways for cyanobactins, the class of molecules to which lissoclinamides belong, are ribosomal, making them amenable to genetic manipulation and expression in various hosts. nih.gov

Future research will likely focus on optimizing expression in hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae). These systems offer rapid growth and well-established genetic tools. A recent study demonstrated the successful engineering of an E. coli strain to produce complex indole (B1671886) alkaloids, showcasing the feasibility of using microbial hosts for intricate biosynthetic pathways. biorxiv.org Key research objectives will involve codon optimization of the biosynthetic genes for the chosen host, balancing metabolic load, and ensuring the correct post-translational modifications necessary for bioactivity.

Table 1: Potential Heterologous Expression Systems for this compound Production

| Host Organism | Advantages | Challenges |

|---|---|---|

| Escherichia coli | Rapid growth, well-understood genetics, low cost. | Potential for protein misfolding, lack of certain post-translational modifications. |

| Saccharomyces cerevisiae (Yeast) | Eukaryotic system capable of complex protein folding and modifications. | Slower growth than bacteria, potentially lower yields. |

| Streptomyces sp. | Natural producers of many secondary metabolites, including peptides. | More complex genetics than E. coli, slower growth. |

| Plant-based systems | Potential for very large-scale production, can perform complex modifications. nih.gov | Long development times, complex downstream processing. |

Beyond scalable production, biosynthetic engineering enables the creation of novel this compound derivatives with potentially improved properties. Directed evolution mimics natural selection in a laboratory setting to engineer enzymes and metabolic pathways. illinois.edunih.gov This approach involves generating genetic diversity through methods like error-prone PCR and DNA shuffling, followed by high-throughput screening to identify variants with desired traits, such as enhanced cytotoxicity or improved stability. illinois.edu

The cyanobactin biosynthetic pathway is known to be highly tolerant to changes in the precursor peptide sequence, making it an excellent candidate for such engineering. nih.gov Future studies could involve:

Precursor Engineering : Modifying the precursor peptide gene to incorporate non-proteinogenic amino acids, leading to novel cyclic peptide structures.

Enzyme Modification : Using directed evolution to alter the specificity of tailoring enzymes within the pathway, such as those responsible for cyclization and heterocyclization, to generate a library of new lissoclinamide analogs. This approach has been successfully applied to engineer lipopeptide biosynthesis, resulting in non-natural variants. manchester.ac.uk

Pathway Recombination : Combining genes from different cyanobactin pathways to create hybrid pathways that produce entirely new chemical scaffolds. nih.gov

Development of Chemoenzymatic Synthetic Approaches

A powerful alternative to total chemical synthesis or purely biological production is a chemoenzymatic approach. nih.gov This strategy merges the efficiency of enzymatic transformations with the flexibility of modern organic synthesis. beilstein-journals.org For a complex cyclic peptide like this compound, a chemoenzymatic route could involve the chemical synthesis of a linear peptide precursor, which is then subjected to enzymatic macrocyclization.

Thioesterase (TE) domains, which are often the final enzymes in nonribosomal peptide and polyketide biosynthetic pathways, are excellent candidates for this final cyclization step. nih.gov Research in this area would focus on identifying and characterizing the specific enzyme responsible for the cyclization of this compound from its native producer. This enzyme could then be produced recombinantly and used as a biocatalyst to cyclize chemically synthesized precursors, potentially improving yields and reducing the number of steps required in a fully synthetic route. beilstein-journals.org

Comprehensive Elucidation of Upstream and Downstream Cellular Targets

While this compound is known for its potent cytotoxicity against various tumor cell lines, including human fibroblast and bladder carcinoma cells, its precise molecular targets and mechanism of action are not fully understood. nih.gov Identifying the upstream binding partners and the downstream cellular pathways affected by the compound is a critical area for future research. This knowledge is essential for understanding its therapeutic potential and for mechanism-based drug design.

Future investigations will likely employ a range of modern cell and molecular biology techniques, including:

Affinity-Based Proteomics : Using a tagged this compound molecule as a "bait" to pull down its direct binding partners from cell lysates, which can then be identified by mass spectrometry.

Genetic Screening : Performing CRISPR-Cas9 or RNAi screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing its cellular targets or pathways.

Transcriptomic and Proteomic Profiling : Analyzing changes in gene and protein expression in cells treated with this compound to map the downstream cellular responses and signaling cascades it triggers.

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational and molecular modeling tools offer a powerful, predictive approach to accelerate research into this compound and its analogs. nih.gov These methods can provide insights into the molecule's structure-activity relationships and guide the design of new derivatives with enhanced properties. beilstein-journals.org

Future research directions in this area include:

Molecular Dynamics (MD) Simulations : To study the conformational dynamics of this compound in different environments and to model its interaction with potential biological targets at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling : To build mathematical models that correlate the structural features of different lissoclinamide analogs with their observed cytotoxic activity. These models can then be used to predict the potency of newly designed, untested compounds.

Virtual Screening : Using the three-dimensional structure of an identified target protein to computationally screen libraries of virtual lissoclinamide analogs to predict which ones are most likely to bind with high affinity.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the interaction of this compound with a target protein. | Identification of key binding residues and interaction forces. |

| Homology Modeling | Predicting the 3D structure of a target protein based on its amino acid sequence. beilstein-journals.org | A structural model for use in docking studies when no experimental structure exists. |

| QSAR | Correlating chemical structure with biological activity across a series of analogs. | A predictive model to guide the design of more potent analogs. |

Comparative Chemical Ecology and Evolutionary Studies of Lissoclinamide Production

Understanding the ecological role of this compound is fundamental to appreciating its evolution and biosynthesis. Marine chemical ecology investigates how organisms use natural products in their interactions. mdpi.com For this compound, which is produced by a symbiont within a host tunicate, this relationship is particularly complex.

Future studies should focus on comparing the production of lissoclinamides and other secondary metabolites across different cryptic populations of Lissoclinum patella. nih.gov Research has shown that the chemical profile of these tunicates can vary geographically, suggesting that environmental pressures influence the evolution of these biosynthetic pathways. nih.gov Investigating the ecological function of this compound—whether it serves as a defense against predation, an antimicrobial agent to protect the host, or in metal sequestration like the related patellamides—could provide crucial insights. mdpi.commdpi.com This knowledge can guide biodiscovery efforts by targeting specific ecological niches or host-symbiont pairs that are evolutionarily primed to produce novel, potent compounds. frontiersin.org

Exploration of this compound as a Research Probe for Cellular Processes

This compound, a cyclic heptapeptide (B1575542) originally isolated from the ascidian Lissoclinum patella, has garnered scientific interest primarily due to its potent cytotoxic activity. acs.org This inherent biological activity makes it a compelling candidate for exploration as a research probe to dissect various cellular processes. A research probe is a molecule used to study other molecules or structures, and the potent and specific nature of this compound's cytotoxicity suggests it could be a valuable tool in cell biology.

The utility of a compound as a research probe is often linked to its specific mechanism of action and the cellular pathways it perturbs. While the precise molecular targets of this compound are not yet fully elucidated, its strong, structure-dependent effects on cell viability provide a foundation for its use in investigating fundamental cellular responses to chemical stimuli. acs.org

Detailed Research Findings

Initial studies on this compound focused on characterizing its cytotoxic profile against a variety of cell lines. These foundational findings are critical for its development as a research tool, as they establish the compound's potency and spectrum of activity. The cytotoxicity of this compound has been shown to be significantly influenced by small changes in its chemical structure, a key aspect of structure-activity relationship (SAR) studies. acs.org

One of the earliest and most significant studies on the lissoclinamides was conducted by Hawkins et al. (1990), who isolated this compound and its analogue, Lissoclinamide 8, from Lissoclinum patella. Their research demonstrated that this compound, which contains two thiazoline (B8809763) rings, is the most potent of the lissoclinamides they tested, with cytotoxicity comparable to that of Didemnin (B1252692) B, a well-known cytotoxic cyclic peptide. acs.org This high potency is a desirable characteristic for a research probe as it allows for the use of low concentrations to elicit a biological response, minimizing off-target effects.

The table below summarizes the cytotoxic activity of this compound in comparison to related compounds from the foundational study by Hawkins et al. (1990). The data is presented as ED50 (Effective Dose, 50%), which is the concentration of the compound that causes a 50% reduction in cell viability.

| Compound | ED50 in Human Fibroblasts (ng/mL) | ED50 in Bladder Carcinoma (T24) Cells (ng/mL) |

|---|---|---|

| This compound | 10-20 | 10-20 |

| Lissoclinamide 8 | >1000 | >1000 |

| Lissoclinamide 4 | 50-100 | 20-50 |

| Lissoclinamide 5 | >1000 | >1000 |

The marked difference in cytotoxicity between this compound and its closely related analogues, such as Lissoclinamide 8, underscores the high degree of structural specificity required for its biological activity. acs.org This specificity is a crucial attribute for a research probe, as it suggests that the compound interacts with a specific cellular target or set of targets. Future research can leverage this SAR data to design and synthesize modified versions of this compound, such as fluorescently-tagged or biotinylated analogues. These modified probes could be instrumental in identifying the direct binding partners of this compound within the cell, a process known as target deconvolution.

While the exact mechanisms remain an area for further investigation, the potent cytotoxicity of this compound implies that it profoundly disrupts essential cellular processes, such as cell division or survival pathways. By studying the cellular response to this compound treatment—for example, by analyzing changes in gene expression, protein levels, or post-translational modifications—researchers can gain insights into the pathways that are critical for cell viability. The compound can be used to induce a specific cellular state (i.e., cell death), allowing for the study of the downstream consequences and regulatory networks involved in that process.

Q & A

Basic: How is Lissoclinamide 7 identified and characterized in marine organisms?

Methodological Answer:

this compound is identified via field collection of marine tunicates (e.g., Lissoclinum species), followed by solvent extraction and chromatographic separation (e.g., HPLC). Structural characterization employs mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy to resolve cyclic peptide frameworks, including thiazole and oxazoline rings. Purity validation requires tandem techniques like HPLC-MS and comparison with synthetic standards .

Basic: What initial biological activities have been reported for this compound?

Methodological Answer:

Primary studies report cytotoxicity against cancer cell lines (e.g., HCT-116 colon carcinoma) via apoptosis induction, validated by MTT assays and flow cytometry. Antimicrobial activity is assessed using broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus), with IC50 values compared to positive controls like vancomycin .

Advanced: What challenges exist in synthesizing this compound and its analogs?

Methodological Answer:

Key challenges include:

- Cyclization Efficiency: Macrocyclization of linear precursors often suffers from low yields due to steric hindrance. Solid-phase peptide synthesis (SPPS) with microwave-assisted coupling improves reaction rates.

- Stereochemical Control: Epimerization risks during oxazoline formation require low-temperature conditions and chiral HPLC for enantiomer separation.

- Purification: Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) resolves structurally similar analogs .

Advanced: How do structural variations in this compound analogs impact bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies involve:

- Amino Acid Substitutions: Replacing threonine with valine reduces cytotoxicity, suggesting hydroxyl group involvement in target binding.

- Ring Modifications: Converting thiazole to methyloxazole enhances stability but diminishes antimicrobial potency.

- Validation: Parallel synthesis of analogs followed by in vitro bioassays and molecular docking (e.g., with tubulin or bacterial membrane targets) identifies critical pharmacophores .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell culture conditions (e.g., serum concentration) or bacterial strains. Standardize protocols using CLSI guidelines.

- Compound Purity: Impurities >95% via HPLC-MS are essential; replicate studies with independently synthesized batches.

- Data Normalization: Use internal controls (e.g., doxorubicin for cytotoxicity) and meta-analysis to contextualize outliers .

Advanced: What are optimal structural analysis techniques for this compound’s conformation?

Methodological Answer:

- NMR Spectroscopy: 2D experiments (COSY, NOESY) map spatial proximities of protons in the cyclic scaffold.

- X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals grown via vapor diffusion.

- Molecular Dynamics (MD) Simulations: Predicts solvent-dependent conformational flexibility using AMBER or CHARMM force fields .

Advanced: How to design experiments to study this compound’s ecological role in marine ecosystems?

Methodological Answer:

- Field Sampling: Collect tunicates across geographies/seasons to correlate compound levels with predator abundance.

- Metagenomics: Sequence symbiotic microbial communities to identify biosynthetic gene clusters.

- Feeding Assays: Test purified this compound against common marine predators (e.g., fish) in controlled aquaria .

Advanced: What methodologies validate this compound’s mechanism of action in cancer cells?

Methodological Answer:

- Target Identification: SILAC-based proteomics compares protein expression in treated vs. untreated cells.

- Gene Knockdown: CRISPR-Cas9 silencing of putative targets (e.g., Bcl-2) tests resistance.

- In Vivo Models: Xenograft mice studies with pharmacokinetic profiling (plasma LC-MS/MS) confirm efficacy and bioavailability .

Advanced: How to address reproducibility challenges in synthesizing this compound from literature protocols?

Methodological Answer:

- Step-by-Step Validation: Replicate SPPS cycles with real-time monitoring (e.g., Kaiser test for amine coupling).

- Troubleshooting: Optimize cyclization solvents (DMF vs. DCM) and catalysts (HATU vs. PyBOP).

- Data Sharing: Publish detailed procedural videos or supplementary HPLC traces in open-access repositories .

Advanced: What strategies fill data gaps in this compound’s structure-activity relationships?

Methodological Answer:

- Combinatorial Libraries: Generate diverse analogs via split-and-pool synthesis.

- High-Throughput Screening: Test libraries against 3D tumor spheroids or bacterial biofilms.

- In Silico Modeling: QSAR models trained on existing data predict novel bioactive variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.